ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.: 685859-50-1
Cat. No.: VC6911013
Molecular Formula: C23H17F3N4O4
Molecular Weight: 470.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685859-50-1 |
|---|---|
| Molecular Formula | C23H17F3N4O4 |
| Molecular Weight | 470.408 |
| IUPAC Name | ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C23H17F3N4O4/c1-3-34-22(33)16-12-15-18(27-17-6-4-5-11-30(17)21(15)32)29(2)19(16)28-20(31)13-7-9-14(10-8-13)23(24,25)26/h4-12H,3H2,1-2H3 |
| Standard InChI Key | QJRWWNMHCFYODL-TURZUDJPSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(F)(F)F)C |
Introduction
Ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a specific molecular structure. It belongs to a class of compounds known for their intricate ring systems and functional groups, which often confer unique chemical and biological properties.
Key Features:
-
Trifluoromethyl Group: Known for its high electronegativity and stability, which can affect the compound's solubility and reactivity.
-
Benzoyl Group: Contributes to the compound's aromatic character and potential for participating in reactions involving the carbonyl group.
-
Triazatricyclo Ring System: Provides a rigid framework that can influence the compound's conformation and interactions with other molecules.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including cyclization, condensation, and substitution reactions. The specific synthesis route for ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate would depend on the availability of starting materials and the desired yield and purity.
Potential Synthesis Steps:
-
Formation of the Triazatricyclo Ring System: This might involve the condensation of appropriate precursors followed by cyclization reactions.
-
Introduction of the Trifluoromethyl-Benzoyl Group: Could be achieved through a Friedel-Crafts acylation or a similar reaction.
-
Esterification: To introduce the ethyl ester group, a reaction with ethanol in the presence of an acid catalyst might be used.
Biological and Chemical Applications
Compounds with similar structures have been explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.
Potential Applications:
-
Pharmaceutical Research: As a scaffold for drug development due to its complex structure and potential for modification.
-
Materials Science: The rigid ring system could be useful in designing materials with specific optical or electrical properties.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H17F3N4O4 |
| CAS Number | 685859-50-1 |
| Molecular Weight | Not specified |
| Trifluoromethyl Group | Present |
| Benzoyl Group | Present |
| Triazatricyclo Ring System | Present |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume